4-Bromo-2-cyclopropoxy-1-methoxybenzene
Description
4-Bromo-2-cyclopropoxy-1-methoxybenzene is a substituted benzene derivative featuring a bromine atom at the para position, a methoxy group at the ortho position, and a cyclopropoxy substituent at the meta position.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-1-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
RZOZNYZNYMTHIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Brominated Methoxybenzenes
Key structural analogs differ in substituents at the ortho, meta, or para positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogs
Reactivity and Functional Group Influence
- Cyclopropoxy vs.
- Bromine Position : Para-brominated analogs (e.g., ) typically exhibit lower steric hindrance than ortho-brominated derivatives (e.g., ), facilitating Suzuki-Miyaura couplings or Ullmann reactions.
- Protecting Groups: Methoxymethoxy (MOM) in and benzyloxy (OBn) in serve as temporary protecting groups for phenolic hydroxyls, with MOM being more acid-labile than benzyloxy.
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